N-Demethyldiltiazem hydrochloride

Description

Contextualization as a Major Metabolite of Diltiazem (B1670644)

Diltiazem undergoes extensive metabolism in the body, primarily in the liver, through various enzymatic reactions. tandfonline.compfizermedical.com The main metabolic pathways include N-demethylation, O-demethylation, and deacetylation. drugbank.comresearchgate.net N-demethylation, the process that removes a methyl group from the nitrogen atom, leads to the formation of N-demethyldiltiazem. researchgate.netresearchgate.net This reaction is predominantly catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. researchgate.netresearchgate.net

N-demethyldiltiazem is considered a major metabolite because it is found in significant concentrations in the plasma and urine of individuals who have taken diltiazem. researchgate.netnih.gov In fact, it is often the most abundant metabolite detected in human plasma. researchgate.net The area under the curve (AUC), a measure of total drug exposure over time, for N-demethyldiltiazem is substantial compared to other metabolites, highlighting its significant presence in the body following diltiazem administration. researchgate.net

Significance in Drug Metabolism Research and Pharmacological Activity Assessment

The study of N-demethyldiltiazem hydrochloride is vital for several reasons. Firstly, it provides critical insights into the metabolic fate of diltiazem. Understanding how diltiazem is broken down helps in predicting potential drug-drug interactions. Since diltiazem and its metabolites are processed by CYP enzymes, other drugs that are also metabolized by or inhibit these enzymes can affect the plasma concentrations of diltiazem and N-demethyldiltiazem. torrentpharma.com

The investigation of N-demethyldiltiazem's pharmacokinetics, including its half-life and clearance, is also essential. Studies have shown that the half-life of N-demethyldiltiazem can be similar to or slightly longer than that of diltiazem itself. nih.govnih.gov This indicates that the metabolite persists in the body for a significant duration, potentially prolonging the pharmacological effects of the initial diltiazem dose.

Here is a summary of key pharmacokinetic parameters of diltiazem and its major metabolites from a study in healthy volunteers:

| Compound | Peak Plasma Concentration (ng/mL) | Apparent Half-Life (hours) |

| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 |

| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 |

| Desacetyldiltiazem | 14.9 ± 3.3 | 18.0 ± 6.2 |

Data from a study involving a 120 mg oral dose of diltiazem in six healthy men. nih.gov

The study of N-demethyldiltiazem also has implications for different patient populations. For instance, the activity of CYP enzymes can vary among individuals due to genetic factors, a concept known as pharmacogenetics. nih.gov Variations in CYP2D6, another enzyme involved in diltiazem metabolism, can lead to significant differences in the levels of other diltiazem metabolites, although its impact on N-demethyldiltiazem levels is less pronounced. researchgate.netnih.gov

Structure

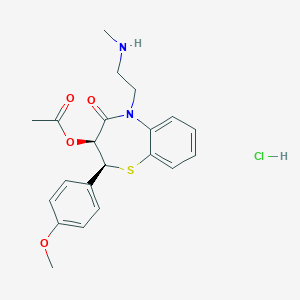

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-FDOHDBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019739 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130606-60-9 | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Mechanisms of N Demethylation

Primary N-Demethylation Pathways of Diltiazem (B1670644) Leading to N-Demethyldiltiazem

The N-demethylation of diltiazem represents a crucial step in its metabolism, yielding the pharmacologically active metabolite N-monodesmethyl diltiazem. drugbank.com This conversion is a primary metabolic reaction, and N-desmethyl diltiazem is consistently identified as the most abundant metabolite in human plasma and urine. researchgate.net The process is predominantly oxidative and mediated by specific enzyme systems within the liver.

Cytochrome P450 Enzyme Isoform Contributions to N-Demethylation

The biotransformation of diltiazem, particularly its N-demethylation, is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govfda.gov Research has pinpointed specific isoforms that catalyze this reaction, with varying degrees of contribution.

The principal enzyme responsible for the N-demethylation of diltiazem is CYP3A4. drugbank.comnih.gov Studies using human liver microsomes have demonstrated that diltiazem N-demethylation activity shows a strong correlation with testosterone (B1683101) 6β-hydroxylation, a known marker of CYP3A4 activity. nih.gov Further evidence comes from experiments where CYP3A4 expressed in lymphoblastoid cell microsomes effectively catalyzed the reaction. nih.gov The central role of this isoform is also confirmed by inhibition studies, where potent CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin (B1681591) significantly decrease the rate of diltiazem oxidation. nih.gov Diltiazem itself acts as an inhibitor of CYP3A4, forming a metabolite intermediate complex that leads to an inactive form of the enzyme. nih.govnih.gov This mechanism-based inhibition contributes to the drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov

| Enzyme / Condition | Observation | Significance | Source |

|---|---|---|---|

| CYP3A4 | Primary enzyme catalyzing N-demethylation. | Accounts for the majority of N-demethyldiltiazem formation. | drugbank.comnih.gov |

| CYP2C8 | Active in N-demethylation, but to a lesser extent. | Contributes approximately 20% of the activity supported by CYP3A4. | nih.gov |

| CYP2C9 | Shows minor activity in N-demethylation. | Contributes approximately 10% of the activity supported by CYP3A4. | nih.gov |

| Ketoconazole (Inhibitor) | Decreased microsomal diltiazem oxidation. | Confirms the role of CYP3A4 in the metabolic pathway. | nih.gov |

While CYP3A4 is the primary catalyst for N-demethylation, other CYP isoforms play secondary or indirect roles in the broader metabolism of diltiazem. CYP2D6, a polymorphic isoenzyme, is not directly involved in N-demethylation but is responsible for the O-demethylation of diltiazem. drugbank.comnih.gov However, CYP2D6 is the major enzyme for metabolizing deacetyldiltiazem (B1669934) (a product of a parallel pathway), and its activity significantly influences the plasma concentrations of downstream metabolites like N-demethyldesacetyldiltiazem. researchgate.netresearchgate.net Studies have shown that individuals who are poor CYP2D6 metabolizers accumulate significantly higher levels of deacetyldiltiazem and N-demethyldesacetyldiltiazem. nih.gov While CYP2C8 and CYP2C9 demonstrate some capacity to N-demethylate diltiazem, their contribution is minor compared to CYP3A4. nih.gov Other tested isoforms, including CYP1A2 and CYP2E1, produce little to no N-demethyldiltiazem. nih.gov

Interrelationship with Parallel Diltiazem Metabolic Routes

The formation of N-demethyldiltiazem does not occur in isolation. It is part of a larger metabolic network where different enzymatic pathways converge, leading to a variety of metabolites.

Formation of Deacetyldiltiazem and N-Demethyldesacetyldiltiazem

Diltiazem undergoes two primary initial metabolic transformations: N-demethylation to N-demethyldiltiazem (catalyzed by CYP3A4) and deacetylation to deacetyldiltiazem (catalyzed by esterases). drugbank.comresearchgate.net These two primary metabolites can then be further metabolized. N-demethyldiltiazem can undergo deacetylation, and conversely, deacetyldiltiazem can undergo N-demethylation. Both of these secondary reactions result in the formation of the same downstream metabolite: N-demethyldesacetyldiltiazem. nih.gov The plasma levels of deacetyldiltiazem and N-demethyldesacetyldiltiazem are notably affected by an individual's CYP2D6 genotype, with poor metabolizers showing concentrations up to five times higher than extensive metabolizers. nih.gov This highlights the intricate relationship between the CYP-mediated N-demethylation pathway and the esterase-mediated deacetylation pathway in the complete biotransformation of diltiazem.

| Compound | IC50 Value (µM) | Ki Value (µM) | Potency Relative to Diltiazem | Source |

|---|---|---|---|---|

| Diltiazem | 120 | - | 1x | nih.gov |

| N-desmethyl Diltiazem | 11 | ~2 | 11x more potent | nih.gov |

| N,N-didesmethyl Diltiazem | 0.6 | ~0.1 | 200x more potent | nih.gov |

| O-desmethyl Diltiazem | Not inhibitory | - | - | nih.gov |

Formation of O-Demethyldiltiazem and O-Demethyldesacetyldiltiazem

The biotransformation of N-Demethyldiltiazem, a primary metabolite of diltiazem, can proceed through further metabolic pathways, including O-demethylation. This subsequent metabolism leads to the formation of di-demethylated products. The primary enzymatic driver for the initial N-demethylation of diltiazem is the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov Following the formation of N-monodesmethyldiltiazem, this metabolite can serve as a substrate for further enzymatic reactions.

Research indicates that N-monodesmethyldiltiazem can be further metabolized to N,O-didesmethyl diltiazem. drugbank.com This reaction involves the removal of a methyl group from a methoxy (B1213986) moiety on the benzothiazepine (B8601423) structure. The enzyme responsible for this O-demethylation step is primarily Cytochrome P450 2D6 (CYP2D6). nih.gov

In addition to direct O-demethylation, deacetylation can also occur, leading to a variety of metabolites. For instance, studies have identified deacetyl-O-demethyl-diltiazem (M4) and deacetyl-N,O-demethyl-diltiazem (M6) as metabolites of diltiazem. semanticscholar.org The formation of deacetyl-N,O-demethyl-diltiazem (M6) signifies a metabolic pathway where the parent compound or its metabolites undergo N-demethylation, O-demethylation, and deacetylation. While N-demethylation is catalyzed by CYP3A4 and O-demethylation by CYP2D6, deacetylation is mediated by esterase enzymes. nih.gov

Comparative Metabolic Profiles and Species-Specific Differences

N-Demethylation Patterns Across Mammalian Species (e.g., human, dog, rat, rabbit)

The metabolism of diltiazem, particularly through N-demethylation, exhibits notable variations across different mammalian species. These differences are crucial for the interpretation of preclinical data and its extrapolation to human clinical outcomes. The primary metabolic routes for diltiazem include N-demethylation, O-demethylation, and deacetylation. nih.gov

In humans , N-demethylation represents a major metabolic pathway for diltiazem. nih.gov This process is predominantly mediated by the cytochrome P450IIIA (CYP3A) subfamily of enzymes. nih.gov N-monodemethyl-diltiazem has been identified as a major metabolite in human urine. semanticscholar.org

Similar to humans, the rabbit also utilizes the CYP3A subfamily as the major enzymes responsible for the N-demethylation of diltiazem. nih.gov This suggests a comparable primary metabolic pathway for N-demethylation between these two species.

In contrast, the metabolic profile in rats shows a significant divergence. While N-demethylation occurs, deacetylation is a much more prominent pathway. It has been reported that the area under the curve (AUC) ratio of deacetyldiltiazem to diltiazem is sevenfold higher in rats than in humans. nih.govresearchgate.net Furthermore, studies using liver and intestinal microsomes have detected diltiazem deacetylase activity in rats, but not in humans, dogs, or monkeys. nih.govresearchgate.net This indicates a rat-specific enhancement of the deacetylation pathway, making the rat a less direct model for human diltiazem metabolism in this regard.

For the dog (specifically the beagle), diltiazem is reported to be rapidly eliminated. nih.gov This rapid clearance suggests extensive hepatic metabolism, which includes N-demethylation, O-demethylation, and deacetylation as the primary degradative steps. nih.gov The high plasma clearance in dogs indicates an efficient metabolic system for diltiazem and its metabolites. nih.gov

The following table provides a summary of the species-specific differences in diltiazem metabolism, with a focus on the N-demethylation pathway.

| Species | Primary Metabolic Pathways | Key Enzymes for N-Demethylation | Notable Metabolic Characteristics |

|---|---|---|---|

| Human | N-demethylation, Deacetylation, O-demethylation | CYP3A Subfamily (primarily CYP3A4) nih.govnih.gov | N-demethylation is a major pathway. nih.gov |

| Dog (Beagle) | N-demethylation, Deacetylation, O-demethylation | Not specified, but likely CYP P450 enzymes | Rapid elimination and high plasma clearance, suggesting extensive metabolism. nih.gov Deacetylase activity was not detected in liver/intestinal microsomes. nih.gov |

| Rat | Deacetylation, N-demethylation, O-demethylation | Not specified, but likely CYP P450 enzymes | Deacetylation is a significantly more prominent pathway compared to humans. nih.govresearchgate.net |

| Rabbit | N-demethylation | CYP3A Subfamily nih.gov | N-demethylation pathway is similar to humans, utilizing the same major enzyme subfamily. nih.gov |

Preclinical and in Vitro Pharmacological Activity

Comparative Pharmacological Potency Relative to Parent Diltiazem (B1670644)

Studies consistently demonstrate that while N-Demethyldiltiazem is pharmacologically active, its potency is reduced compared to diltiazem.

In preclinical assessments, N-Demethyldiltiazem exhibits coronary vasodilatory properties, a key characteristic of its parent compound. However, its potency in this regard is significantly lower. Research indicates that the coronary vasodilation activity of N-Demethyldiltiazem is approximately one-fifth, or 20%, of that observed with diltiazem. This suggests that its contribution to the antianginal effects of diltiazem, while present, is modest.

Table 1: Comparative Coronary Vasodilatory Potency

| Compound | Relative Potency to Diltiazem |

|---|---|

| Diltiazem | 100% |

This table illustrates the approximate coronary vasodilatory potency of N-Demethyldiltiazem relative to its parent compound, Diltiazem.

In preclinical investigations into its effects on blood pressure, N-Demethyldiltiazem has been shown to possess hypotensive activity. The estimated hypotensive potency of N-Demethyldiltiazem is approximately one-third of that of diltiazem. nih.gov This indicates that it contributes to the blood pressure-lowering effects of diltiazem, albeit to a lesser extent than the parent drug.

Table 2: Comparative Hypotensive Potency in Preclinical Models

| Compound | Relative Potency to Diltiazem |

|---|---|

| Diltiazem | 100% |

This table shows the estimated hypotensive potency of N-Demethyldiltiazem in comparison to its parent compound, Diltiazem, based on preclinical data.

Exploration of Distinct Pharmacodynamic Properties or Receptor Interactions in In Vitro Systems

N-Demethyldiltiazem is classified as a non-dihydropyridine calcium channel blocker, retaining the primary mechanism of action of its parent compound, diltiazem. medkoo.comnih.gov Its principal pharmacodynamic effect is the inhibition of calcium influx into cardiac and vascular smooth muscle cells. nih.gov

While its primary activity mirrors that of diltiazem, some in vitro research has explored other potential pharmacological effects. One study examining the antiaggregatory potencies of diltiazem metabolites in human platelet-rich plasma found no significant difference in the activity between the d- and l-isomers of N-demethyl diltiazem. nih.gov This is in contrast to other metabolites where stereoisomerism played a more significant role in potency. nih.gov However, a comprehensive in vitro receptor binding profile that might reveal distinct interactions with other receptors or channels is not extensively detailed in publicly available literature. The primary characterization remains its function as a less potent calcium channel antagonist relative to diltiazem.

Enzymatic Inhibition and Induction Potential of N Demethyldiltiazem Hydrochloride

Modulation of Cytochrome P450 Enzyme Activity

N-Demethyldiltiazem selectively inhibits the activity of CYP3A4, a key enzyme responsible for the metabolism of a vast number of therapeutic agents. nih.gov Research indicates that this metabolite, along with the parent drug diltiazem (B1670644), selectively targets CYP3A4, with negligible inhibitory effects on other isoforms such as CYP1A2 or CYP2E1. nih.gov The modulation of CYP3A by N-Demethyldiltiazem involves both time-dependent and reversible inhibition mechanisms.

N-Demethyldiltiazem is a more potent time-dependent inactivator of CYP3A than its parent drug, diltiazem. nih.gov In studies using human liver microsomes, the apparent maximal rate of inactivation (k_inact) for N-Demethyldiltiazem was approximately four times higher than that of diltiazem. nih.gov This mechanism-based inhibition is characterized by its dependence on time, concentration, and the presence of NADPH. nih.gov

The process involves the metabolic activation of the drug by the CYP enzyme into a reactive intermediate. nih.gov In the case of N-Demethyldiltiazem, it is understood that sequential metabolism leads to the formation of a nitroso intermediate, which then irreversibly binds to the CYP3A enzyme, rendering it inactive. nih.gov This inactivation necessitates the synthesis of new enzyme protein to restore metabolic function. nih.gov Unlike the inactivation by diltiazem, the inactivation of CYP3A by its N-desmethyl metabolite does not appear to be dependent on microsomal protein concentration. nih.gov

Table 1: Comparative Time-Dependent Inactivation (TDI) of CYP3A

| Compound | Relative Inactivation Potency (k_inact) | Reference |

|---|---|---|

| N-Demethyldiltiazem | ~4-fold higher than diltiazem | nih.gov |

| Diltiazem | Baseline | nih.gov |

This table illustrates the relative potency of N-Demethyldiltiazem as a time-dependent inactivator compared to its parent compound, diltiazem.

In addition to time-dependent inactivation, N-Demethyldiltiazem acts as a potent reversible inhibitor of CYP3A. nih.govnih.gov Kinetic studies have consistently identified the mechanism as competitive inhibition. nih.govnih.gov This occurs when the inhibitor molecule competes with the substrate for binding to the same active site on the enzyme. nih.gov

N-Demethyldiltiazem has been shown to be a significantly more potent competitive inhibitor than diltiazem. nih.gov One study determined its inhibition constant (Ki) to be approximately 2 µM, while another reported a similar competitive Ki value of 2.7 µM. nih.govnih.gov In terms of 50% inhibitory concentration (IC50), N-Demethyldiltiazem (IC50 = 11 µM) was found to be 11 times more potent than diltiazem (IC50 = 120 µM) in inhibiting CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation. nih.gov

Table 2: Reversible Inhibition Kinetic Parameters for N-Demethyldiltiazem against CYP3A

| Parameter | Value | Mechanism | Reference |

|---|---|---|---|

| Ki | ~2 µM | Competitive | nih.gov |

| Ki | 2.7 µM | Competitive | nih.gov |

| IC50 | 11 µM | Competitive | nih.gov |

This table summarizes the key kinetic parameters defining the reversible inhibition of CYP3A by N-Demethyldiltiazem.

Implications for Metabolite-Mediated Drug-Drug Interactions in Vitro

The potent dual-mechanism inhibition of CYP3A by N-Demethyldiltiazem has significant implications for predicting drug-drug interactions from in vitro data. The finding that this metabolite is a more powerful time-dependent and reversible inhibitor than diltiazem underscores a critical principle: evaluating DDI potential based solely on the parent drug's characteristics can be inadequate and lead to underprediction of the interaction's magnitude. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| N-Demethyldiltiazem hydrochloride |

| Diltiazem |

| Testosterone |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are fundamental in separating N-demethyldiltiazem from its parent compound, diltiazem (B1670644), and other metabolites.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the simultaneous determination of diltiazem and its metabolites, including N-demethyldiltiazem. nih.gov Method development often involves reverse-phase chromatography, utilizing columns such as C18 or cyanopropylsilane, to achieve effective separation. tandfonline.comderpharmachemica.com

A variety of mobile phases have been successfully employed. One method uses a mixture of 0.1 M ammonium (B1175870) dihydrogen phosphate (B84403) and acetonitrile (B52724) (62:38 v/v), with the addition of 0.08% triethylamine (B128534) and pH adjustment to 5.9. ekb.eg Another approach utilizes a mobile phase of 650:350 v:v acetate (B1210297) buffer and acetonitrile. derpharmachemica.comresearchgate.net The selection of the stationary and mobile phases is critical for obtaining good separation, minimal interference from endogenous plasma components, and reasonable retention times. tandfonline.com

Validation of these HPLC methods is crucial to ensure their accuracy, precision, linearity, and sensitivity. derpharmachemica.com Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response. For instance, a linear range of 5-200 ng/ml has been demonstrated for N-demethyldiltiazem. ekb.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Accuracy and Precision: Assessed through recovery studies and the determination of intra- and inter-day variability, with coefficients of variation typically expected to be less than 10-12%. nih.govekb.eg

Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components, such as other metabolites or co-administered drugs. tandfonline.com

The following table summarizes typical parameters for an HPLC method developed for the analysis of diltiazem and its metabolites:

| Parameter | Value |

| Column | Reversed-phase C18, 5 µm (4.6 x 250mm) |

| Mobile Phase | Acetate buffer and acetonitrile (650:350 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Linearity Range | 25% to 250% of the specified limit |

| Correlation Coefficient | ≥ 0.998 |

This table presents an example of HPLC conditions and validation parameters based on published research. derpharmachemica.comresearchgate.net

A stability-indicating HPLC method was developed to determine diltiazem hydrochloride and its major metabolite, desacetyl diltiazem hydrochloride, demonstrating linearity in the concentration range of 25% to 250% with a correlation coefficient of ≥ 0.998. derpharmachemica.com The limit of detection and quantification for desacetyl diltiazem hydrochloride were found to be 0.0633 and 0.450 μg/mL, respectively. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity for metabolite profiling, making them invaluable for identifying and quantifying N-demethyldiltiazem and other metabolites in biological fluids. researchgate.netsemanticscholar.org This technique combines the separation power of LC with the mass analysis capabilities of MS, allowing for the structural elucidation of metabolites. researchgate.net

LC-MS/MS methods are often developed using electrospray ionization (ESI) in the multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netmdpi.com For instance, a UPLC-MS/MS method was developed for the simultaneous determination of diltiazem and two of its metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in human plasma. researchgate.net This method utilized a C18 column with an isocratic elution and achieved a lower limit of quantification of 0.24 ng/mL for the metabolites. researchgate.net

The use of LC-MS enables the creation of molecular networks to visualize the relationships between a parent drug and its transformation products based on their MS2 spectra. researchgate.net This approach has been used to identify diltiazem and its metabolites, including desmethyldiltiazem. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques (e.g., NMR, IR)

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of metabolites like N-demethyldiltiazem hydrochloride.

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. This technique can be used to confirm the position of the demethylation on the nitrogen atom in N-demethyldiltiazem.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a "fingerprint" of the functional groups present in the molecule, which can be used to confirm its identity.

The chemical structure and properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | (2S,3S)-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b] nih.govbenthamdirect.comthiazepin-3-yl acetate hydrochloride medkoo.com |

| Chemical Formula | C21H25ClN2O4S medkoo.com |

| Molecular Weight | 436.95 g/mol medkoo.com |

| Appearance | Solid |

This table provides key chemical identifiers for this compound. medkoo.com

Application in Preclinical Pharmacokinetic and Metabolic Studies

The analytical methods described above are crucial for conducting preclinical pharmacokinetic and metabolic studies of diltiazem. nih.gov These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.

In preclinical studies involving animal models such as rats, the plasma concentrations of diltiazem and its metabolites, including N-demethyldiltiazem, are measured over time following drug administration. nih.govingentaconnect.com These data are used to determine key pharmacokinetic parameters like the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and elimination half-life (t1/2). biomolther.org

For example, a study comparing the pharmacokinetics of diltiazem in different rat strains found that plasma concentrations of the N-desmethyl DTZ metabolite were significantly higher in spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats compared to Sprague Dawley (SDR) rats. nih.gov This suggests that the metabolic profile of diltiazem in SHR and WKY rats may be more similar to that in humans. nih.govingentaconnect.com Such studies rely heavily on sensitive and specific analytical methods like HPLC and LC-MS to accurately quantify the low levels of metabolites present in plasma samples. biomolther.org

The investigation of drug-drug interactions at the metabolic level also utilizes these analytical techniques. For instance, the effect of ticlopidine (B1205844) on the pharmacokinetics of diltiazem and its active metabolite, desacetyldiltiazem, was studied in rats, demonstrating the utility of these methods in assessing metabolic inhibition. biomolther.org

Chemical Synthesis and Derivatization Research

Synthetic Approaches for N-Demethyldiltiazem Hydrochloride

The generation of N-demethyldiltiazem and its related metabolites in a laboratory setting is essential for their use as reference standards in analytical studies. Researchers have developed various synthetic routes to efficiently produce these compounds.

A convenient and direct method for the preparation of N-demethyldiltiazem involves the N-demethylation of diltiazem (B1670644) itself. nih.gov One effective reagent for this transformation is 1-chloroethyl chloroformate, also known as the Olofson reagent. smolecule.comepa.gov The process involves reacting diltiazem with 1-chloroethyl chloroformate in a suitable aprotic solvent, such as 1,2-dichloroethane, typically under reflux conditions. nih.govnih.govgoogle.com This reaction forms a carbamate (B1207046) intermediate. Subsequent hydrolysis of this intermediate, often achieved by refluxing in methanol, yields N-demethyldiltiazem. nih.govnih.gov The final product can then be purified and converted to its hydrochloride salt. This method is considered efficient for producing the N-demethylated metabolite from the parent drug. epa.gov

| Starting Material | Key Reagent | Solvent | Key Reaction Steps |

|---|---|---|---|

| Diltiazem | 1-Chloroethyl chloroformate | 1,2-Dichloroethane | 1. Reaction to form carbamate intermediate 2. Methanolysis to yield N-demethyldiltiazem |

The synthesis of other N-demethylated metabolites, such as N,N-didesmethyldiltiazem, is also of significant interest. An efficient two-step synthesis for this primary amine metabolite has been developed. researchgate.net This method begins with the N-alkylation of (2S,3S)-cis-3-acetoxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one. The alkylating agent used is 2-(t-Boc-amino)ethyl bromide in the presence of potassium carbonate (K₂CO₃). researchgate.net The subsequent step involves the removal of the tert-butoxycarbonyl (t-Boc) protecting group using trifluoroacetic acid (TFA). researchgate.net This approach advantageously avoids the use of more hazardous reagents like 2-bromoethylamine, which is a nitrogen mustard electrophile. researchgate.net

Development and Application of Isotope-Labeled Analogs

Isotope-labeled analogs of N-demethyldiltiazem are invaluable tools in metabolic and pharmacokinetic research. The introduction of stable isotopes, such as deuterium (B1214612), facilitates the accurate quantification of the analyte in biological matrices.

The synthesis of deuterated N-demethyldiltiazem can be achieved through methods analogous to the synthesis of the unlabeled compound. For instance, N-desmethyldiltiazem-d₃ has been prepared by the N-demethylation of diltiazem-d₃ using α-chloroethyl chloroformate. nih.gov The diltiazem-d₃ precursor can be synthesized by first deacetylating diltiazem, followed by re-acetylation using acetic anhydride-d₆. nih.gov This specific labeling on the acetyl group provides a stable isotope-labeled internal standard. Other deuterated versions, such as those with deuterium on the N-methyl group, can also be synthesized to study the kinetics of N-demethylation. researchgate.net Various deuterated analogs, including N-demethyldiltiazem-d₃ and -d₄, are commercially available for research purposes.

| Compound | Deuterium Label Position | Synthetic Precursor |

|---|---|---|

| N-Desmethyldiltiazem-d₃ | Acetyl group | Diltiazem-d₃ |

| N-Desmethyldiltiazem-d₄ | N/A | N/A |

Deuterated analogs of N-demethyldiltiazem serve as ideal internal standards in bioanalytical methods, particularly those employing mass spectrometry. aptochem.comkcasbio.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps. aptochem.comkcasbio.comwaters.com

When quantifying N-demethyldiltiazem in biological samples like plasma or urine, a known amount of its deuterated version (e.g., N-demethyldiltiazem-d₃) is added to the sample at the beginning of the analytical process. lcms.cz Since the deuterated standard has a slightly higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties ensure it co-elutes during chromatography. aptochem.com This co-elution is critical for compensating for matrix effects, which are a common source of error in mass spectrometric analysis of complex biological samples. kcasbio.comwaters.com The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the precise concentration of the analyte, leading to more accurate and reliable pharmacokinetic data. lcms.cz Furthermore, stable isotope labeling is a powerful technique in metabolomics to trace the metabolic pathways of a drug and its metabolites. nih.govnih.gov

Stability and Degradation Studies

In Vitro Stability Assessments of N-Demethyldiltiazem Hydrochloride

The inherent stability of this compound has been evaluated through investigations into its chemical degradation routes and its behavior in biological fluids under various handling and storage conditions.

Research indicates that N-Demethyldiltiazem is susceptible to chemical degradation, primarily through hydrolysis. nih.govelsevierpure.com Specifically, the compound has been shown to decompose into Deacetyl-N-demethyldiltiazem (also referred to as M2). nih.govelsevierpure.com This reaction involves the hydrolysis of the acetyl ester moiety on the benzothiazepine (B8601423) ring structure.

This degradation pathway is significant in the context of long-term sample storage. Studies on plasma samples from volunteers treated with diltiazem (B1670644) showed that considerable deterioration of N-Demethyldiltiazem to Deacetyl-N-demethyldiltiazem occurred after 12 weeks of storage at -20°C. nih.govelsevierpure.com The compound is also noted to be hygroscopic, indicating a sensitivity to moisture which can facilitate hydrolysis.

The stability of N-Demethyldiltiazem in biological matrices such as blood and plasma is a critical factor for the accuracy of clinical and pharmacokinetic measurements. Investigations have revealed that the compound is notably unstable under common sample handling and short-term storage conditions. nih.gov

When whole blood samples containing N-Demethyldiltiazem were kept at room temperature for just one hour prior to centrifugation, a significant decrease in its concentration was observed, with an average loss of 24%. nih.gov In spiked plasma samples maintained at room temperature, N-Demethyldiltiazem was also found to be unstable, showing an average loss of 13% after four hours. nih.gov

In contrast, the concentrations of other metabolites like deacetyldiltiazem (B1669934) and N-demethyldeacetyldiltiazem did not change significantly under the same conditions. nih.gov This highlights a specific instability associated with N-Demethyldiltiazem.

To mitigate this degradation, rigorous sample handling procedures are necessary. Storing whole blood in an ice bath for up to one hour before centrifugation prevents a significant decrease in N-Demethyldiltiazem concentration. nih.gov For longer-term storage, plasma samples should be immediately frozen at -80°C, a condition under which they can be stored for up to five weeks without significant degradation. nih.gov Studies have also shown that plasma samples stored at -20°C are stable for up to eight weeks, but significant degradation occurs by the twelfth week. nih.govelsevierpure.com Storage at -70°C may offer greater stability than at -20°C. nih.govelsevierpure.com

Table 1: Short-Term Stability of N-Demethyldiltiazem in Biological Samples at Room Temperature nih.gov

| Biological Matrix | Storage Condition | Duration | Average Loss (%) |

| Whole Blood | Room Temperature | 1 Hour | 24% |

| Spiked Plasma | Room Temperature | 4 Hours | 13% |

Table 2: Long-Term Stability of N-Demethyldiltiazem in Plasma at -20°C nih.govelsevierpure.com

| Storage Duration | Stability | Primary Degradation Product |

| Up to 8 Weeks | No significant deterioration | Not Applicable |

| After 12 Weeks | Considerable deterioration | Deacetyl-N-demethyldiltiazem |

Structure Activity Relationship Sar Investigations

Correlation Between Structural Features and Biological Activity Profile

N-Demethyldiltiazem, a primary metabolite of the widely used calcium channel blocker diltiazem (B1670644), presents a compelling case study in structure-activity relationships (SAR). ontosight.aiontosight.ai The defining structural difference—the removal of a methyl group from the tertiary amine on the side chain—significantly modulates its pharmacological profile. sci-hub.se While retaining the core benzothiazepine (B8601423) structure essential for calcium channel interaction, this subtle modification leads to a quantifiable reduction in potency compared to the parent compound, diltiazem. sci-hub.seresearchgate.net

The tertiary amine in diltiazem is considered crucial for its biological activity, likely playing a key role in binding to its receptor site. sci-hub.se The process of N-demethylation, which converts diltiazem to N-demethyldiltiazem, results in a metabolite that still exhibits coronary vasodilator effects, but at a diminished capacity. sci-hub.se Research indicates that N-demethyldiltiazem (also referred to as MA) possesses approximately 20% of the coronary vasodilating potency of diltiazem. sci-hub.se This highlights the importance of the N-methyl group for optimal interaction with the calcium channel.

Further metabolic processes can lead to the formation of other metabolites, such as deacetyl-N-demethyldiltiazem (M2), which is also a product of N-demethylation from deacetyl-diltiazem (M1). sci-hub.se The biological activity of these subsequent metabolites further underscores the intricate relationship between the compound's structure and its physiological effects. For instance, deacetyl diltiazem (M1) retains about 25-50% of the pharmacological activity of diltiazem. drugbank.compathbank.org

In studies comparing various diltiazem metabolites, it has been observed that all metabolites, with the exception of deacetyl-N-demethyl diltiazem, demonstrated greater activity than diltiazem in inhibiting ADP- or collagen-induced platelet aggregation. nih.gov Interestingly, there was no significant difference in the antiaggregatory potency between the d- and l-forms of diltiazem and N-demethyl diltiazem. nih.gov

Interactive Data Table: Potency of Diltiazem and its Metabolites

| Compound | Relative Coronary Vasodilator Potency (Compared to Diltiazem) |

| Diltiazem | 100% |

| N-Demethyldiltiazem (MA) | ~20% sci-hub.se |

| Deacetyl-diltiazem (M1) | ~50% sci-hub.se |

Molecular Insights into N-Demethylation Process and Resultant Activity Modulation

The N-demethylation of diltiazem is a significant metabolic pathway primarily catalyzed by the cytochrome P450 isoenzyme subfamily, specifically CYP3A4. sci-hub.sepathbank.org This enzymatic process occurs extensively during the first-pass metabolism of diltiazem in the liver and also within the enterocytes of the intestinal wall. sci-hub.se The action of CYP3A4 on the tertiary amine of the diltiazem side chain results in the formation of N-monodesmethyl diltiazem, a major circulating metabolite. drugbank.compathbank.org

The removal of the methyl group alters the electronic and steric properties of the molecule, which in turn modulates its interaction with the L-type calcium channels, the primary target of diltiazem. wikipedia.orge-jcpp.org The N-methyl group in diltiazem likely contributes to a more favorable binding affinity with the receptor, and its absence in N-demethyldiltiazem leads to a reduction in binding and, consequently, a decrease in its calcium channel blocking efficacy. sci-hub.se This modulation is evident in the lower vasodilatory potency of N-demethyldiltiazem compared to its parent compound. sci-hub.se

It is also noteworthy that diltiazem and its N-demethylated metabolite are competitive inhibitors of CYP3A4. nih.gov This creates a complex interplay where the drug and its metabolite can influence the metabolism of other drugs that are also substrates for this enzyme. nih.gov

The study of diltiazem analogues has provided further insights into the importance of the side chain. For a compound to exhibit calcium channel blocking activity, the presence of a basic substituent on the nitrogen with a pKa in the physiological range is a prerequisite. nih.gov The N-demethylation process, by altering the basicity and conformation of this side chain, directly impacts the compound's ability to effectively block calcium influx into cardiac and vascular smooth muscle cells. ontosight.ainih.gov This leads to the observed moderation of its therapeutic effects, such as vasodilation and decreased blood pressure. ontosight.ai

Interactive Data Table: Key Enzymes and Metabolites in Diltiazem Metabolism

| Parent Compound | Primary Metabolizing Enzyme | Key Metabolite |

| Diltiazem | CYP3A4 sci-hub.sepathbank.org | N-Demethyldiltiazem (MA) sci-hub.se |

| Diltiazem | Esterases sci-hub.se | Deacetyl-diltiazem (M1) sci-hub.se |

| Deacetyl-diltiazem (M1) | N-demethylation sci-hub.se | Deacetyl-N-demethyldiltiazem (M2) sci-hub.se |

Q & A

Basic Research Questions

Q. How can researchers accurately quantify N-demethyldiltiazem hydrochloride in biological matrices like human plasma?

- A validated HPLC-UV method is commonly employed, using a reverse-phase C18 column with a mobile phase pH optimized between 3–7 to maintain column stability and resolution. Sample preparation involves protein precipitation or solid-phase extraction to isolate the metabolite from plasma. Calibration curves should be validated for linearity (R² > 0.99) across the expected concentration range (e.g., 10–500 ng/mL). Intra- and inter-day precision (CV < 15%) and accuracy (85–115%) must be established to ensure reproducibility .

Q. What are the critical stability considerations for this compound during experimental handling?

- Stability studies should assess degradation under varying pH, temperature, and light exposure. For short-term storage (e.g., during assays), keep solutions at 4°C in amber vials to prevent photodegradation. Long-term storage requires lyophilization and storage at -80°C in airtight containers. Analytical validation should include forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to identify degradation products .

Q. Which analytical techniques are suitable for distinguishing this compound from its parent compound, diltiazem?

- LC-MS/MS with selective ion monitoring (SIM) provides high specificity by targeting unique mass-to-charge (m/z) ratios. For instance, diltiazem (m/z 415.2 → 178.1) and N-demethyldiltiazem (m/z 401.1 → 164.1) can be differentiated using optimized collision energies. Cross-validation with UV detection (e.g., 235 nm) ensures method robustness .

Advanced Research Questions

Q. How can researchers address inter-individual variability in N-demethyldiltiazem pharmacokinetics during clinical trial design?

- Population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM) allows analysis of covariates (e.g., CYP3A4/5 polymorphisms, renal/hepatic function). Sparse sampling strategies combined with Bayesian estimation improve parameter estimation in small cohorts. Validation should include visual predictive checks (VPCs) and bootstrap analysis to confirm model reliability .

Q. What experimental strategies mitigate metabolic interference when studying N-demethyldiltiazem’s activity in vitro?

- Use human liver microsomes (HLMs) with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Co-incubation with NADPH regenerating systems ensures enzyme activity. For receptor-binding assays (e.g., calcium channel inhibition), employ radiolabeled ligands (³H-diltiazem) and competitive displacement protocols to isolate N-demethyldiltiazem-specific effects .

Q. How can researchers resolve contradictory data on N-demethyldiltiazem’s pharmacodynamic potency compared to diltiazem?

- Conduct parallel dose-response studies in isolated tissue models (e.g., rat aortic rings) under standardized conditions (e.g., KCl-induced depolarization). Normalize responses to tissue mass and receptor density. Statistical analysis should include equivalence testing with pre-defined margins (e.g., 90–110% efficacy range) to confirm or refute potency claims .

Q. What methodologies optimize the synthesis of this compound for isotopic labeling in tracer studies?

- Demethylation of diltiazem using boron tribromide (BBr₃) in anhydrous dichloromethane yields the free base, which is then reacted with deuterated hydrochloric acid (DCl) to produce [²H₃]-N-demethyldiltiazem. Purity (>98%) is confirmed via NMR (e.g., disappearance of methyl proton signals at δ 3.2 ppm) and high-resolution MS .

Methodological Notes

- Cross-Validation : Always cross-verify HPLC-UV results with LC-MS/MS to rule out matrix interference .

- Ethical Compliance : Adhere to institutional guidelines for handling human-derived samples (e.g., IRB approval for plasma studies) .

- Data Transparency : Publish raw chromatograms and pharmacokinetic parameters in supplementary materials to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.